molecular formula C22H22N4O3 B2967941 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 2034612-07-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea

Cat. No.: B2967941
CAS No.: 2034612-07-0
M. Wt: 390.443
InChI Key: BUVSJJFEJGMEMH-UHFFFAOYSA-N
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Description

This compound features a urea core bridging a benzo[1,3]dioxole-substituted methyl group and a phenyl ring bearing a tetrahydroimidazo[1,2-a]pyridine moiety. The tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, often associated with CNS activity and kinase inhibition . The benzo[1,3]dioxole group contributes to metabolic stability and lipophilicity, while the urea linker facilitates hydrogen bonding, a critical feature for target engagement .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-22(23-12-15-8-9-19-20(11-15)29-14-28-19)25-17-6-2-1-5-16(17)18-13-26-10-4-3-7-21(26)24-18/h1-2,5-6,8-9,11,13H,3-4,7,10,12,14H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSJJFEJGMEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a synthetic organic molecule with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 366.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in neuroprotection and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Phosphodiesterase (PDE) : Compounds similar to this structure have shown inhibitory effects on PDE enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP) that are vital for various cellular functions.
  • Neuroprotective Effects : The presence of the tetrahydroimidazo[1,2-a]pyridine moiety suggests potential neuroprotective properties. Studies indicate that derivatives of imidazole can protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : The benzo[d][1,3]dioxole component is known for its anti-inflammatory effects, which may contribute to the overall therapeutic profile of the compound.

Case Studies and Research Findings

  • Study on Neuroprotection : In vitro studies demonstrated that derivatives similar to this compound increased neuronal cell viability in the presence of neurotoxic agents like corticosterone. For example, a related compound showed an IC50 value of 12.5 μM in protecting HT-22 cells from neurotoxicity .
  • Cytotoxicity Against Cancer Cell Lines : Research has indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). A related study reported IC50 values ranging from 16.19 μM to 17.16 μM against these cell lines .

Comparative Biological Activity Table

Compound NameTarget ActivityIC50 (μM)Reference
Compound APDE Inhibition3.67
Compound BNeuroprotection12.5
Compound CCytotoxicity (MCF-7)16.19
Compound DCytotoxicity (HCT-116)17.16

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea Urea-linked tetrahydroimidazo[1,2-a]pyridine Benzo[1,3]dioxole-methyl, phenyl-tetrahydroimidazo[1,2-a]pyridine ~423.4 (estimated) High potential for CNS penetration due to lipophilic moieties; urea enhances H-bonding
Compound 2d (): Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Diethyl dicarboxylate, 4-nitrophenyl, benzyl, cyano 550.08 Melting point: 215–217°C; IR confirms ester and nitrile groups; moderate solubility in DMSO
Compound 2c (): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Diethyl dicarboxylate, 4-bromophenyl, benzyl, cyano 550.08 Melting point: 223–225°C; HRMS validates molecular weight; bromine enhances halogen bonding
Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Diethyl dicarboxylate, 4-nitrophenyl, phenethyl, cyano 551.09 Melting point: 243–245°C; nitro group increases electrophilicity; low aqueous solubility
Compound D-19 (): 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide Pyrrole-carboxamide Benzo[1,3]dioxole-methyl, dimethylpyridinone-methyl ~410.4 (estimated) Carboxamide linker for protease inhibition; dimethyl groups enhance metabolic stability

Key Structural and Functional Differences :

Core Scaffold :

  • The target compound’s urea linker distinguishes it from ester- or carboxamide-linked analogs (e.g., 2c, 2d, D-19). Urea derivatives often exhibit stronger hydrogen-bonding capacity, which is critical for binding to serine/threonine kinases or GPCRs .
  • In contrast, Compounds 2c and 2d feature ester groups, which may confer higher solubility but lower metabolic stability compared to urea .

Substituent Effects: The benzo[1,3]dioxole group in the target compound and D-19 enhances lipophilicity, favoring blood-brain barrier penetration. However, D-19’s pyrrole-carboxamide scaffold may limit CNS activity due to higher polarity .

Pharmacological Implications: The tetrahydroimidazo[1,2-a]pyridine core in the target compound is structurally similar to sarolaner and lotilaner (), which are commercial antiparasitic agents. Docking studies () indicate that urea-containing compounds like the target may achieve higher binding affinity due to hydrophobic enclosure and hydrogen-bonding motifs, whereas ester-linked analogs (e.g., 2d) may require optimization for target selectivity .

Research Findings and Data Gaps

  • Biological Data: No direct activity data are available for the target compound. However, structurally related urea derivatives () show moderate activity in kinase assays, suggesting a starting point for further testing .
  • Thermodynamic Properties : Melting points and solubility data for the target compound are unavailable, but analogs with similar lipophilic groups (e.g., D-19) exhibit melting points >200°C, indicating crystalline stability .

Q & A

Basic: What are the recommended strategies for optimizing the synthesis of this compound?

Answer:
The synthesis can be optimized using a one-pot multicomponent approach under mild acidic conditions. For example, describes a method involving isocyanide, benzaldehyde, and 2-aminopyrazine in methanol with 1.0 N HClO₄, stirred at room temperature for 3 hours. Key considerations include:

  • Solvent selection : Methanol is preferred for solubility and reaction homogeneity.
  • Catalytic control : Acidic conditions (e.g., HClO₄) enhance cyclization efficiency.
  • Purification : Mass-triggered HPLC ensures high purity (>95%) by separating unreacted intermediates .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential. and 2 highlight:

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm) and urea/imidazole backbone signals (δ 3.0–5.5 ppm).
  • HRMS : Confirm molecular weight accuracy (e.g., ≤0.02 Da deviation from theoretical mass) .
  • IR : Detect characteristic bands for urea (1640–1680 cm⁻¹, C=O stretch) and benzodioxole (1240–1280 cm⁻¹, C-O-C) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR studies should systematically vary substituents on the benzodioxole and tetrahydroimidazo-pyridine moieties while measuring bioactivity. demonstrates this approach using anti-malarial IC₅₀

  • Substituent libraries : Synthesize analogs with halogen, nitro, or alkyl groups at key positions.
  • Activity assays : Use standardized protocols (e.g., Plasmodium falciparum 3D7/W2 strains) to quantify potency.
  • Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

Advanced: What computational methods predict the compound’s mechanism of action?

Answer:
Glide XP molecular docking ( ) is recommended to model protein-ligand interactions. Steps include:

  • Protein preparation : Use a crystal structure (e.g., PfATP4 for antimalarial targets) with optimized hydrogen bonding networks.
  • Grid generation : Focus on hydrophobic enclosures and hydrogen-bond motifs near the binding pocket.
  • Scoring : Prioritize poses with XP-specific terms (e.g., hydrophobic enclosure scores > −5 kcal/mol) .

Advanced: How should contradictory bioactivity data across analogs be resolved?

Answer:
Contradictions (e.g., IC₅₀ variability in ) require:

  • Structural validation : Reconfirm analog purity via LC-MS and NMR.
  • Functional assays : Repeat dose-response curves with orthogonal methods (e.g., fluorescence-based vs. radiolabeled assays).
  • Statistical modeling : Use artificial neural networks (ANNs) to identify non-linear relationships between substituents and activity .

Basic: What strategies enable enantioselective synthesis of the tetrahydroimidazo-pyridine core?

Answer:
Ru/NHC-catalyzed hydrogenation ( ) achieves enantioselectivity (up to 98:2 er) without protecting groups:

  • Catalyst system : Use [RuCl₂(p-cymene)]₂ with chiral N-heterocyclic carbene ligands.
  • Reaction conditions : Optimize H₂ pressure (10–50 bar) and temperature (25–60°C) for regioselectivity.
  • Chiral analysis : Validate via chiral HPLC or circular dichroism .

Advanced: How does stereochemistry impact biological activity?

Answer:
Enantiomers may exhibit divergent target binding due to steric clashes or altered hydrogen-bonding networks. suggests:

  • Enantiomer separation : Use preparative chiral columns or kinetic resolution.
  • Activity profiling : Test separated enantiomers in parallel assays (e.g., enzyme inhibition, cell viability).
  • Crystallography : Co-crystallize active enantiomers with targets to map stereochemical determinants .

Advanced: How can QSAR models improve lead optimization?

Answer:
Quantitative SAR (QSAR) models ( ) integrate molecular descriptors (e.g., topological polar surface area, dipole moments) with bioactivity data. Steps include:

  • Descriptor calculation : Use software like MOE or Schrödinger.
  • Model training : Apply ANNs or partial least squares regression to datasets ≥50 compounds.
  • Validation : Ensure R² > 0.7 and Q² > 0.5 via cross-validation .

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